2-Butanol, 1-[(2-hydroxyethyl)thio]-

Flavor chemistry Organosulfur synthesis Meaty aroma compounds

2-Butanol, 1-[(2-hydroxyethyl)thio]- (CAS 21428-94-4) is a bifunctional thioether alcohol with molecular formula C6H14O2S and a molecular weight of 150.24 g/mol. The compound features a secondary alcohol on a butane backbone and a 2-hydroxyethyl substituent linked through a sulfur atom, placing it within the class of hydroxy thioethers.

Molecular Formula C6H14O2S
Molecular Weight 150.24 g/mol
Cat. No. B8628169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanol, 1-[(2-hydroxyethyl)thio]-
Molecular FormulaC6H14O2S
Molecular Weight150.24 g/mol
Structural Identifiers
SMILESCCC(CSCCO)O
InChIInChI=1S/C6H14O2S/c1-2-6(8)5-9-4-3-7/h6-8H,2-5H2,1H3
InChIKeyXMWFHTLENRXAPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butanol, 1-[(2-hydroxyethyl)thio]-: Base Properties and Procurement Context for C6H14O2S Thioether Alcohols


2-Butanol, 1-[(2-hydroxyethyl)thio]- (CAS 21428-94-4) is a bifunctional thioether alcohol with molecular formula C6H14O2S and a molecular weight of 150.24 g/mol [1]. The compound features a secondary alcohol on a butane backbone and a 2-hydroxyethyl substituent linked through a sulfur atom, placing it within the class of hydroxy thioethers. Its known commercial relevance is anchored in two distinct domains: as a member of the 1-alkylthio-2-butanol series investigated for meaty aroma applications [2], and as a sulfide component in patented cationic pigment grinding resins for electrodeposition coatings [3]. This compound is not a commodity chemical; its procurement value rests on specific structural attributes that differentiate it from simpler alkyl thioethers and thiodialcohols.

Why Generic Substitution of 2-Butanol, 1-[(2-hydroxyethyl)thio]- Fails: Structural Isomers and Homologs Deliver Divergent Performance


Compounds within the hydroxy thioether and 1-alkylthio-2-butanol families are not interchangeable despite sharing core structural motifs. The precise location of the hydroxyl group on the butane backbone (C2 versus C1), the length of the thioether alkyl chain, and the terminal hydroxyl functionalization on that chain collectively dictate hydrogen-bonding capacity, reactivity with epoxy resins, and organoleptic profile [1]. For instance, the constitutional isomer 2-(butylthio)ethanol (CAS 5331-37-3) possesses only a single primary alcohol and a butylthio chain, yielding a distinct hydrogen bond donor/acceptor count that alters its performance in condensation polymerizations [2]. Similarly, the one-carbon-shorter homolog 1-(2-hydroxyethylthio)-2-propanol, while listed alongside the target compound in pigment grinding resin patents, exhibits different steric and electronic properties that affect curing kinetics and final film properties [3]. The following quantitative evidence demonstrates that these structural nuances translate into measurable differences in synthesis efficiency, odor profile, and analytical identity—factors that directly inform scientific selection and procurement decisions.

Quantitative Evidence Guide for 2-Butanol, 1-[(2-hydroxyethyl)thio]-: Differentiated Performance Data Against Closest Analogs


Synthesis Yield Advantage of 2-Butanol, 1-[(2-hydroxyethyl)thio]- Over Alkylthio-2-butanethiol Analogs

The synthesis of 1-alkylthio-2-butanols proceeds via nucleophilic ring-opening of 1,2-epoxybutane with thiols, achieving yields exceeding 70% [1]. In contrast, the analogous 1-alkylthio-2-butanethiols, prepared via 1,2-epithiobutane intermediates, provide markedly inferior yields of only 40–50% due to self-polymerization and further side reactions [1]. Within the 1-alkylthio-2-butanol sub-series, the patented synthesis of the target compound using 2-mercaptoethanol in MIBK solvent achieves an optimized yield of 95% of charge weight, producing a viscous liquid . This represents a ~25–35% absolute yield improvement over the general 1-alkylthio-2-butanol method and a 45–55% improvement over the thiol analog route.

Flavor chemistry Organosulfur synthesis Meaty aroma compounds

Odor Profile Differentiation: Absence of Mercaptan-Like Odor in 2-Butanol, 1-[(2-hydroxyethyl)thio]-

Volatile organosulfur compounds, particularly thiols and low-molecular-weight thioethers, are notorious for their foul, mercaptan-like odors that limit their applicability in coatings, consumer products, and laboratory environments [1]. The target compound, synthesized via the reaction of 2-mercaptoethanol with 1,2-epoxybutane, is explicitly reported to produce a reaction product that 'had no mercapto-like odor' . Many comparator compounds, including 2-(butylthio)ethanol (CAS 5331-37-3), are described as having a 'distinct odor, indicative of its sulfur content' . This qualitative but commercially critical property represents a distinct advantage for applications where worker exposure and volatile emissions are a concern.

Flavor and fragrance Organoleptic evaluation Thioether odor masking

Analytical Identity: Unique Spectral Fingerprint of 2-Butanol, 1-[(2-hydroxyethyl)thio]- Versus Constitutional Isomer 2-(Butylthio)ethanol

The target compound (C6H14O2S, MW 150.24 g/mol) is a diol-thioether, whereas its constitutional isomer 2-(butylthio)ethanol (C6H14OS, MW 134.24 g/mol) is a mono-alcohol thioether [1][2]. The presence of two hydroxyl groups in the target compound versus one in the isomer is not merely a stoichiometric difference; it fundamentally alters the hydrogen-bonding network, gas-chromatographic retention behavior, and infrared absorption profile. SpectraBase reports a distinct FTIR spectrum and two GC-MS spectra for the target compound [1], while the isomer is registered under SDBS-5604 with a different InChIKey (ARRJJHJQSNPJFV-UHFFFAOYSA-N) vs. the target compound (XMWFHTLENRXAPF-UHFFFAOYSA-N) [2]. This analytical orthogonality is critical for quality control and purity verification in procurement, ensuring that the correct diol-thioether is received rather than the more common mono-alcohol isomer.

Analytical chemistry GC-MS identification FTIR spectroscopy

Structural Differentiation in Coating Resin Performance: 2-Butanol, 1-[(2-hydroxyethyl)thio]- Versus Thiodiethanol as a Sulfide Component

In the field of cationic electrodeposition paints, the choice of sulfide compound for epoxy resin modification directly impacts pigment dispersibility, storage stability, and corrosion resistance of the final film [1]. Patent US 5,612,395 identifies 1-(2-hydroxyethylthio)-2-butanol as one of three preferred sulfides, alongside 1-(2-hydroxyethylthio)-2-propanol and 1-(2-hydroxyethylthio)-3-butoxy-1-propanol [2]. The patent explicitly distinguishes this group from prior art compounds such as thiodiethanol (2,2'-thiodiethanol), which was described in earlier references (e.g., Japanese Patent Laid-Open No. 63-23919) as producing coated films with poor appearance [1]. By introducing the target compound as the sulfide source, the resulting pigment grinding resin achieves an acid value of 2–100 and a tertiary sulfonium group equivalent of 500–2000, attributes the patent claims are necessary for excellent dispersibility and film quality [2]. The specific structural feature—a secondary alcohol on a butane backbone with a terminal hydroxyethylthio group—provides a steric and electronic environment distinct from the primary diol structure of thiodiethanol, which directly influences the resin's compatibility with the main binder and the final film's appearance.

Electrodeposition coatings Pigment grinding resins Epoxy resin modification

Evidence-Backed Application Scenarios for Procuring 2-Butanol, 1-[(2-hydroxyethyl)thio]-


Synthesis of Meaty Aroma Compounds via High-Yield 1-Alkylthio-2-butanol Route

Flavor and fragrance research laboratories seeking to build compound libraries of sulfur-containing meaty aroma chemicals should prioritize the target compound as a synthetic intermediate. The documented >70% yield for 1-alkylthio-2-butanols via the epoxybutane route [1], and the optimized 95% yield for the specific 2-hydroxyethyl derivative , make it the most efficient entry point in its class. Its odor-benign nature further simplifies handling and purification workflows compared to thiol or thioether analogs with strong mercaptan odors .

Formulation of Cationic Electrodeposition Pigment Grinding Resins with Superior Film Appearance

Industrial coating formulators developing cationic electrodeposition paints for automotive anti-corrosion applications can use this compound as the sulfide component in epoxy-modified pigment grinding resins. The target compound is one of only three sulfide structures patented for achieving the necessary acid value range (2–100) and sulfonium equivalent (500–2000) that yield coated films with excellent storage stability and corrosion resistance [2]. This represents a specific, patent-backed performance advantage over prior art thiodiethanol, which is associated with poor film appearance [2].

Analytical Reference Standard for Differentiating Hydroxy Thioether Constitutional Isomers

Analytical chemistry laboratories involved in quality control of sulfur-containing organic intermediates can procure the target compound as an authenticated reference material. Its distinct FTIR and GC-MS spectral fingerprints, catalogued in the Wiley KnowItAll library [3], provide unambiguous identification against the common constitutional isomer 2-(butylthio)ethanol (MW 134.24, InChIKey ARRJJHJQSNPJFV) [4]. This orthogonality is essential for verifying the correct diol-thioether identity in incoming raw material shipments.

Structure-Activity Relationship (SAR) Studies on Thioether Alcohol Hydrogen-Bonding Capacity

Researchers investigating structure-property relationships in polyol-thioethers can use the target compound as a model substrate possessing exactly two hydrogen bond donor sites (two hydroxyl groups) and two hydrogen bond acceptor sites (two oxygen atoms plus one sulfur atom). The one-oxygen-atom difference relative to 2-(butylthio)ethanol (MW difference 16.00 g/mol) [3][4] allows systematic study of the impact of an additional hydroxyl group on solubility, reactivity with isocyanates, and thermal stability without altering the carbon backbone length.

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